3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c1-11-6-16(24-19(22-11)20-10-21-24)27-13-8-23(9-13)17(25)14-7-12-4-2-3-5-15(12)28-18(14)26/h2-7,10,13H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQQBLRWBPVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors
Formation of the Triazolopyrimidine Core: This step often involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under acidic or neutral conditions.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions, where an appropriate azetidine derivative reacts with the triazolopyrimidine intermediate.
Coupling with Chromenone: The final step involves the coupling of the azetidine-triazolopyrimidine intermediate with a chromenone derivative, typically under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of microwave-assisted synthesis to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation.
Pathways Involved: By inhibiting these targets, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: A related compound with similar structural features but different functional groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but different substituents.
Uniqueness
3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one is unique due to its combination of the triazolopyrimidine, azetidine, and chromenone moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one represents a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole moiety, an azetidine ring, and a chromenone system. Its molecular formula is , and it possesses a molecular weight of approximately 312.32 g/mol. The presence of the triazole ring is significant as it is known for its diverse biological activities.
Biological Activity Overview
The biological activities of compounds containing the triazole scaffold have been extensively studied. They exhibit various pharmacological effects including:
- Antimicrobial Activity : Triazoles have shown promise as antifungal and antibacterial agents. For instance, derivatives of 1,2,4-triazoles have been reported to possess significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The inhibition of Polo-like kinase 1 (Plk1), a key regulator in cell division and cancer progression, has been linked to compounds with triazole structures. Research indicates that modifications in the triazole ring can enhance potency against various cancer cell lines .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with DNA : Similar compounds have demonstrated the ability to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
- Signal Transduction Modulation : It may influence signaling pathways that regulate cell growth and survival.
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazole-based compounds:
- Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. One derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics like vancomycin .
- Cancer Cell Line Studies : Research focusing on Polo-like kinase inhibitors demonstrated that certain triazolo derivatives led to reduced viability in cancer cell lines with IC50 values in the low micromolar range .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
